

Application of 4-Methoxyphenylacetonitrile-d4 in Metabolic Profiling: A Guide for Researchers

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| Compound of Interest | | |
|----------------------|--------------------------------|-----------|
| Compound Name: | 4-Methoxyphenylacetonitrile-d4 | |
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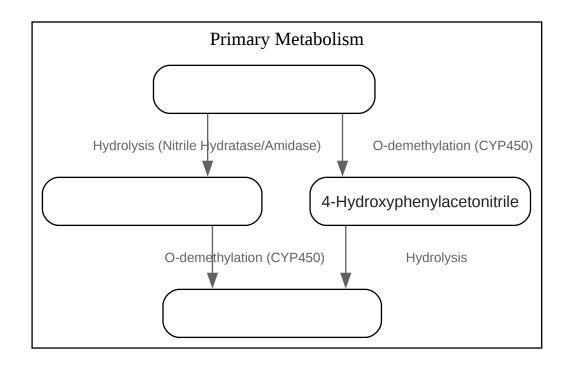
For researchers, scientists, and drug development professionals, the use of stable isotopelabeled internal standards is paramount for achieving accurate and reproducible quantitative results in metabolic profiling studies. This document provides detailed application notes and protocols for the use of **4-Methoxyphenylacetonitrile-d4** as an internal standard in the quantitative analysis of 4-Methoxyphenylacetonitrile and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

4-Methoxyphenylacetonitrile is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Understanding its metabolic fate is crucial for drug development and toxicology studies. The use of its deuterated analog, **4-Methoxyphenylacetonitrile-d4**, as an internal standard, allows for the precise quantification of the parent compound and its metabolites by correcting for variations in sample preparation, matrix effects, and instrument response.[2][3]

Hypothetical Metabolic Pathway of 4-Methoxyphenylacetonitrile

The metabolism of substituted phenylacetonitriles can proceed through several enzymatic pathways, primarily involving cytochrome P450 (CYP450) enzymes.[4] The proposed metabolic pathway for 4-Methoxyphenylacetonitrile involves two primary transformations: hydrolysis of the nitrile group to a carboxylic acid and O-demethylation of the methoxy group.







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